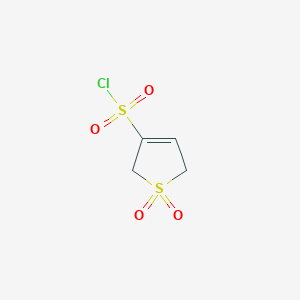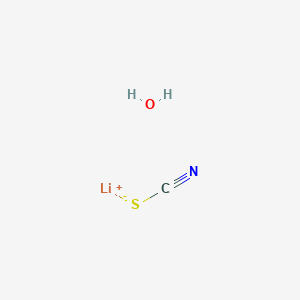
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2,5-dihydrothiophene derivatives involves various methods, including photochemical reactions, pyrolysis, and cheletropic addition of sulfur dioxide to alkenes or alkynes. For instance, Aitken, Cadogan, and Gosney (1994) detailed the preparation and pyrolysis of bi- and tri-cyclic sulfones derived from the photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide with maleic anhydride, highlighting a method to generate complex sulfones containing novel ring systems (Aitken, Cadogan, & Gosney, 1994).
Molecular Structure Analysis
The molecular structure of these compounds often features heterocyclic systems with sulfone (SO2) groups that significantly affect their reactivity and physical properties. Spectroscopic and theoretical studies, such as those by Arjunan et al. (2015), have used FTIR, FT-Raman, and DFT methods to elucidate the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide derivatives, providing detailed insights into their molecular geometry and electron distribution (Arjunan, Thirunarayanan, Durga devi, & Mohan, 2015).
Chemical Reactions and Properties
2,5-Dihydrothiophene derivatives undergo various chemical reactions, including Michael additions, oxidation, and cycloadditions, which significantly influence their chemical properties. For example, Otani et al. (2000) studied the Michael additions of oxygen and sulfur nucleophiles to dihydrothiophene derivatives, highlighting the compound's reactivity towards nucleophilic addition (Otani, Sugihara, Ishii, & Nakayama, 2000).
Scientific Research Applications
Environmental Science and Pollution Analysis
Studies have highlighted the presence of sulfur-containing compounds, like polychlorinated dibenzothiophenes, in environmental samples, pointing to their relevance in pollution analysis and environmental monitoring. These compounds are often indicators of industrial processes and combustion activities that can impact water and soil quality (Huntley et al., 1994).
Synthetic Organic Chemistry
Sulfur-containing reagents play a crucial role in synthetic chemistry, enabling the formation of various chemical bonds essential for drug development and materials science. For example, trifluoromethanesulfonyl chloride is used in the synthesis of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, demonstrating the versatility of sulfur-containing compounds in facilitating diverse chemical transformations (Chachignon, Guyon, & Cahard, 2017).
Antioxidant Capacity and Food Chemistry
The antioxidant capacity of food compounds, including those reacting with sulfur-containing radicals, is critical for understanding food preservation and stability. Research into the ABTS/PP decolorization assay has shed light on the pathways through which antioxidants interact with sulfur radicals, contributing to our understanding of food chemistry and the role of sulfur-containing compounds in antioxidant processes (Ilyasov et al., 2020).
Pharmaceutical Applications
Sulfonamides and other sulfur-containing motifs have significant medicinal importance, with applications ranging from antimicrobial to antitumor treatments. The diversity of structures and biological activities associated with these compounds highlights their potential in drug discovery and therapeutic interventions (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).
Catalysis and Materials Science
The oxidation of sulfur compounds and the development of catalysts for environmental remediation highlight the application of sulfur-containing compounds in catalysis and materials science. Innovations in photocatalytic materials and processes for the degradation of sulfur pollutants are examples of how these compounds contribute to advancing environmental technologies (Cantau et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNDSUSUMJBLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378202 |
Source


|
| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
CAS RN |
112161-61-2 |
Source


|
| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)
![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)
![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)





